ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine carboxylate moiety. Common reagents used in these steps include ethyl acetoacetate, thiourea, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the interactions between different heterocyclic systems and biological targets. Its potential as a pharmacophore makes it a candidate for drug development .
Medicine
In medicine, ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological pathways, making it a candidate for the treatment of certain diseases .
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of heterocyclic systems might impart desirable characteristics to polymers or other materials .
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function . The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems with thiazolidinone, pyrido[1,2-a]pyrimidine, and piperidine moieties. Examples include:
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
- Thiazolidinone-based compounds
- Piperidine carboxylates
Uniqueness
What sets ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate apart is its unique combination of these heterocyclic systems in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H26N4O4S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H26N4O4S2/c1-4-26-21(29)17(33-23(26)32)13-16-19(24-18-14(3)7-6-10-27(18)20(16)28)25-11-8-15(9-12-25)22(30)31-5-2/h6-7,10,13,15H,4-5,8-9,11-12H2,1-3H3/b17-13- |
InChI Key |
AHNYMPCWSACTTR-LGMDPLHJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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